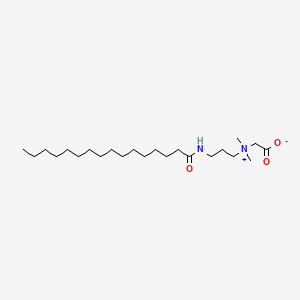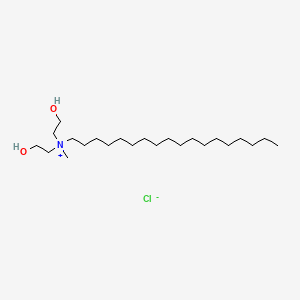![molecular formula C17H13ClN2O4SSr B1596026 Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] CAS No. 73263-40-8](/img/structure/B1596026.png)
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] is a complex organic compound known for its vibrant red color. It is commonly used as a pigment in various industrial applications, including plastics, inks, and coatings. The compound is characterized by its stability and resistance to light and heat, making it a valuable component in products that require long-lasting color.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] typically involves the diazotization of 2-chloro-5-aminotoluene followed by coupling with 2-hydroxy-1-naphthylamine. The resulting azo compound is then reacted with strontium salts to form the final product. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo bond and the subsequent complexation with strontium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is usually purified through filtration and recrystallization to achieve the desired purity and color properties.
化学反応の分析
Types of Reactions
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of the corresponding amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in basic or neutral conditions.
Major Products
Oxidation: Decomposed products including various carboxylic acids and other oxidized fragments.
Reduction: Corresponding amines such as 2-chloro-5-aminotoluene and 2-hydroxy-1-naphthylamine.
Substitution: Products with the chloro group replaced by the nucleophile used in the reaction.
科学的研究の応用
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] has several applications in scientific research:
Chemistry: Used as a standard pigment in analytical chemistry for studying azo compounds and their properties.
Biology: Employed in histological staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used in the production of colored plastics, inks, and coatings due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bond in the compound allows it to interact with different molecular targets, leading to its use in staining and pigmentation applications. The stability of the compound is attributed to the resonance structures of the azo group and the complexation with strontium, which enhances its resistance to degradation.
類似化合物との比較
Similar Compounds
Pigment Red 531: Similar in structure but uses different metal ions for complexation.
Pigment Red 571: Another azo compound with similar applications but different substituents on the aromatic rings.
Uniqueness
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] is unique due to its specific combination of substituents and the use of strontium as the complexing metal. This combination provides enhanced stability and color properties compared to other similar compounds, making it particularly valuable in applications requiring long-lasting and vibrant colors.
特性
CAS番号 |
73263-40-8 |
|---|---|
分子式 |
C17H13ClN2O4SSr |
分子量 |
464.4 g/mol |
IUPAC名 |
strontium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H13ClN2O4S.Sr/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24); |
InChIキー |
VFSZGXXWBOUWKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Sr+2] |
正規SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Sr] |
Key on ui other cas no. |
73263-40-8 |
関連するCAS |
15958-19-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide](/img/structure/B1595949.png)








![2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-](/img/structure/B1595963.png)

